2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine
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Overview
Description
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tetrahydropyran-2-yl group attached via an oxymethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine typically involves the bromination of 2-[(tetrahydropyran-2-yl)oxymethyl]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the biological activity of the final compound synthesized from it .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another bromopyridine derivative used in organic synthesis.
2-Bromo-6-(tetrahydropyran-3-yl)pyridine: Similar in structure but with a different substitution pattern.
Uniqueness
2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine is unique due to the presence of the tetrahydropyran-2-yl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-6-(oxan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C11H14BrNO2/c12-10-5-3-4-9(13-10)8-15-11-6-1-2-7-14-11/h3-5,11H,1-2,6-8H2 |
InChI Key |
YMDKQGMLXQUFKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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